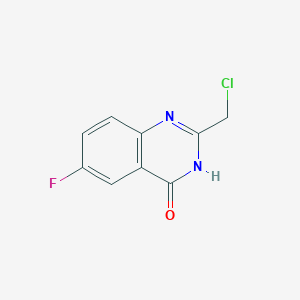

2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one

Description

2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one is a fluorinated quinazolinone derivative characterized by a chloromethyl (-CH2Cl) substituent at position 2 and a fluorine atom at position 6 of the quinazolinone scaffold. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of fused benzene and pyrimidine rings. The chloromethyl group enhances reactivity for nucleophilic substitution, enabling further derivatization, while the fluorine atom improves pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

2-(chloromethyl)-6-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJRYCIXGXFWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one typically involves the reaction of 6-fluoroquinazolin-4(3H)-one with chloromethylating agents. One common method is the reaction of 6-fluoroquinazolin-4(3H)-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Substituted quinazolinone derivatives with various functional groups.

Oxidation: Oxidized quinazolinone derivatives with different oxidation states.

Reduction: Dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. Additionally, the compound can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The biological and chemical properties of quinazolinones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Quinazolinones

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (CF3) in is strongly electron-withdrawing, reducing electron density at C2 and increasing electrophilicity. In contrast, methoxy groups (OCH3) in donate electrons, stabilizing the quinazolinone core.

- Reactivity : The chloromethyl group in the target compound and facilitates nucleophilic substitution, enabling coupling reactions (e.g., with adenine in ). Fluorine at C6 enhances metabolic stability compared to chloro substituents in and .

Key Observations:

- Microwave (MW) Synthesis : MW-assisted methods (e.g., ) achieve higher yields (>95%) in shorter reaction times (3 minutes vs. 6 hours for conventional methods in ).

- Chloromethyl Introduction : The use of PCl3 as a cyclizing agent efficiently introduces the chloromethyl group in , suggesting applicability to the target compound.

Key Observations:

Biological Activity

2-(Chloromethyl)-6-fluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by a chloromethyl group at the second position and a fluorine atom at the sixth position. This compound has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. Its molecular formula is C10H8ClFN2O, with a molecular weight of approximately 224.63 g/mol.

Synthesis

The synthesis of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one typically involves a one-pot method starting from 2-hydroxymethyl-4(3H)-quinazolinones, which allows for high yields and efficient production . The presence of the chloromethyl and fluoro groups enhances its reactivity, making it suitable for various chemical transformations.

Anticancer Properties

Research indicates that 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one exhibits significant anticancer activity. Notably, quinazolinone derivatives are recognized for their ability to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms in cancer cells.

In vitro studies have demonstrated that this compound can selectively inhibit specific kinases involved in cancer pathways. For instance, it has shown promising results against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) using the MTT assay .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| PARP Inhibition | Impairs DNA repair in cancer cells |

| Kinase Inhibition | Targets specific kinases involved in cancer progression |

| Cell Cytotoxicity | Induces cell death in various cancer cell lines |

The biological activity of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one is attributed to its structural features that facilitate interaction with biological targets. Preliminary studies suggest that it may exhibit selective inhibition against certain kinases, although detailed kinetic studies are required to elucidate its precise mechanism of action.

Case Studies

A notable case study involved the evaluation of 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one derivatives against human hepatoma HepG2 cells. The study revealed that treatment with these compounds led to significant morphological changes indicative of apoptosis, such as cell shrinkage and rounding at concentrations ranging from 2.5 to 20 µM over a 24-hour period .

Table 2: Cell Viability Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 2.5 | 85 |

| 10 | 60 |

| 20 | 30 |

Structural Comparisons

The biological activity of similar compounds can be compared to highlight the importance of structural features:

Table 3: Comparison of Quinazolinone Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-4(3H)-quinazolinone | Chloromethyl at position 2 | Anticancer activity |

| 6-Fluoroquinazoline | Fluorine at position 6 | Kinase inhibition |

| 2-Aminobenzoic acid | Amino group instead of chloromethyl | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted anthranilic acids or esters. For example, chloromethyl groups can be introduced via nucleophilic substitution or condensation reactions with chloroacetyl chloride. A key intermediate is 2-(chloroacetyl)amino benzoic acid, which undergoes cyclization with urea or thiourea derivatives under acidic conditions to form the quinazolinone core . Optimization of reaction conditions (e.g., POCl₃ for chlorination or DMF as a catalyst) is critical for improving yields, as seen in the synthesis of analogous compounds with 46–88% yields .

Q. How is the structural integrity of synthesized derivatives validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated for similar quinazolinones (e.g., 6-chloro-3-phenethyl-2-thioxo-dihydroquinazolin-4(1H)-one, resolved at 100 K with an R factor of 0.037) . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm carbonyl and C-Cl stretches), and high-resolution mass spectrometry (HRMS) . For example, the chloromethyl group shows characteristic δ 4.5–5.0 ppm (¹H NMR) and 40–45 ppm (¹³C NMR) signals.

Q. What in vitro assays are used for preliminary bioactivity screening?

- Methodological Answer : The MTT assay is widely used to evaluate cytotoxicity against cancer cell lines (e.g., A549, MCF-7, SW1116), with IC₅₀ values compared to reference drugs like cisplatin. For antibacterial screening, microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed, with MIC values reported . In one study, derivatives exhibited IC₅₀ values <12 µM in A549 cells, outperforming cisplatin (IC₅₀ = 12 µM) .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one and targets like EGFR?

- Methodological Answer : Docking software (e.g., AutoDock Vina) models compound binding to EGFR’s active site (PDB ID: 1M17). Parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. In a study, quinazolinone derivatives showed lower binding energies (−9.2 to −10.5 kcal/mol) than erlotinib (−8.7 kcal/mol), suggesting stronger EGFR inhibition . MD simulations (100 ns) further validate stability of ligand-receptor complexes.

Q. What approaches optimize structure-activity relationships (SAR) for anticancer activity?

- Methodological Answer : Systematic SAR studies involve varying substituents at positions 2 (chloromethyl) and 6 (fluoro). For example:

- Position 2 : Bulky groups (e.g., benzyl) enhance hydrophobic interactions but may reduce solubility.

- Position 6 : Fluoro substituents improve membrane permeability and electronic effects.

Data tables from cytotoxicity assays (Table 3 in ) correlate substituent effects with IC₅₀ values. QSAR models (e.g., CoMFA) can predict activity based on steric/electronic descriptors.

Q. How are discrepancies in cytotoxicity data across cell lines analyzed?

- Methodological Answer : Discrepancies (e.g., higher activity in MCF-7 vs. SW1116) are assessed via:

- Cell Line Profiling : Differences in EGFR expression or mutation status (e.g., MCF-7 has high HER2).

- Metabolic Stability : HepG2 microsomal assays identify compounds prone to rapid degradation.

- Off-Target Effects : Kinase profiling (e.g., Eurofins Panlabs) screens selectivity across 50+ kinases.

Q. What computational tools predict ADMET and physicochemical properties?

- Methodological Answer : SwissADME predicts logP (lipophilicity), while admetSAR estimates toxicity (e.g., hERG inhibition). For example:

- LogP : Optimal range 2–3 for blood-brain barrier penetration.

- hERG Score : <−4.5 indicates low cardiotoxicity risk.

DFT calculations (e.g., Gaussian 09) model electronic properties, aiding in spectral interpretation (e.g., IR/Raman) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.